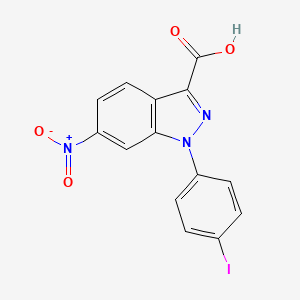
1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid is a complex organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of an iodophenyl group, a nitro group, and a carboxylic acid group attached to the indazole ring
Preparation Methods
The synthesis of 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Iodination: The addition of an iodine atom to the phenyl ring.
These reactions are carried out under specific conditions to ensure high yield and purity. Industrial production methods may involve optimization of these steps to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The iodine atom can be replaced by other functional groups through substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom and carboxylic acid group also play roles in its reactivity and binding to targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives, such as:
1-(4-Bromophenyl)-6-nitro-1H-indazole-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
1-(4-Chlorophenyl)-6-nitro-1H-indazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
143335-21-1 |
|---|---|
Molecular Formula |
C14H8IN3O4 |
Molecular Weight |
409.13 g/mol |
IUPAC Name |
1-(4-iodophenyl)-6-nitroindazole-3-carboxylic acid |
InChI |
InChI=1S/C14H8IN3O4/c15-8-1-3-9(4-2-8)17-12-7-10(18(21)22)5-6-11(12)13(16-17)14(19)20/h1-7H,(H,19,20) |
InChI Key |
NYSXCTHFRFDPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


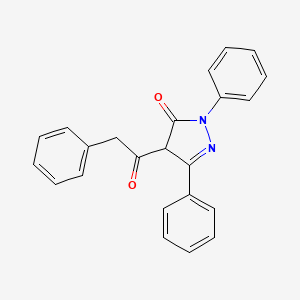
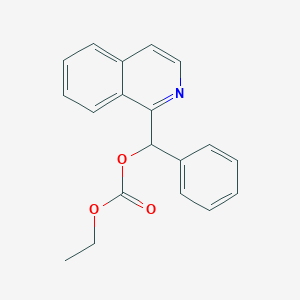

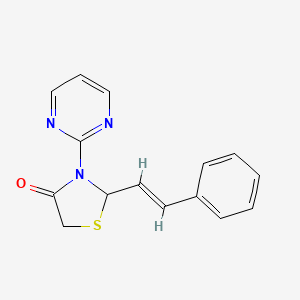
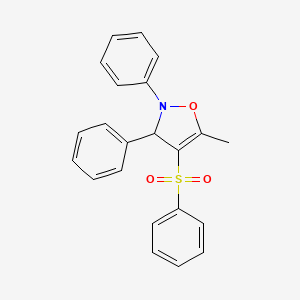
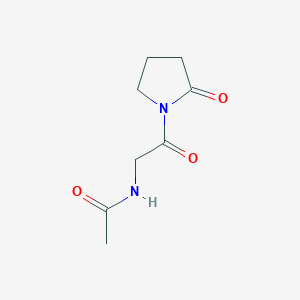

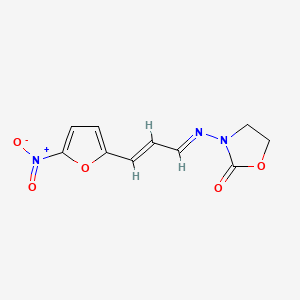
![7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12911668.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]-](/img/structure/B12911671.png)
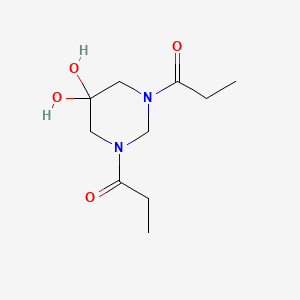


![9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide](/img/structure/B12911696.png)
